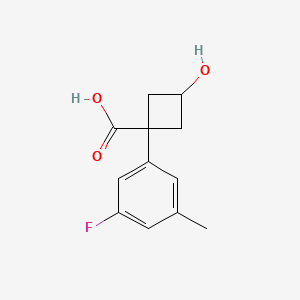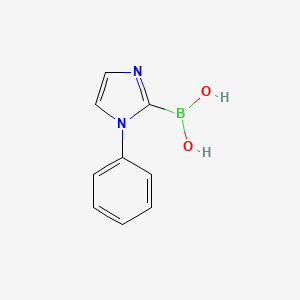
(1-phenyl-1H-imidazol-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-phenyl-1H-imidazol-2-yl)boronic acid is a boronic acid derivative that features an imidazole ring substituted with a phenyl group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the boronic acid and imidazole functionalities makes it a versatile building block for the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for (1-phenyl-1H-imidazol-2-yl)boronic acid are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-phenyl-1H-imidazol-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can participate in reduction reactions, potentially altering its electronic properties.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can produce a variety of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
(1-phenyl-1H-imidazol-2-yl)boronic acid has several applications in scientific research:
Biology: The compound can be used to prepare derivatives that act as enzyme inhibitors or receptor modulators.
Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1-phenyl-1H-imidazol-2-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The imidazole ring can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing biological pathways and molecular recognition processes .
Comparación Con Compuestos Similares
Similar Compounds
1H-imidazol-2-ylboronic acid: Lacks the phenyl group, making it less hydrophobic and potentially altering its reactivity and binding properties.
(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: Contains an additional benzene ring, increasing its molecular weight and potentially enhancing its binding affinity for certain targets.
Uniqueness
(1-phenyl-1H-imidazol-2-yl)boronic acid is unique due to the combination of the boronic acid and imidazole functionalities, which provide a versatile platform for chemical modifications and applications. The presence of the phenyl group further enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C9H9BN2O2 |
|---|---|
Peso molecular |
187.99 g/mol |
Nombre IUPAC |
(1-phenylimidazol-2-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7,13-14H |
Clave InChI |
LNMAZYYEYKYBQT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=CN1C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
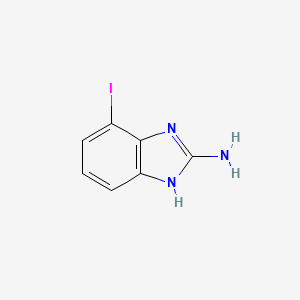
![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)
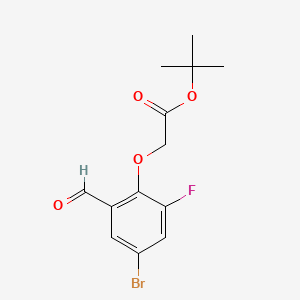

![8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
![3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13453836.png)
![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)
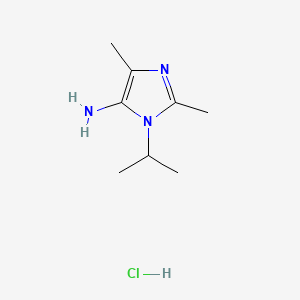
![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)
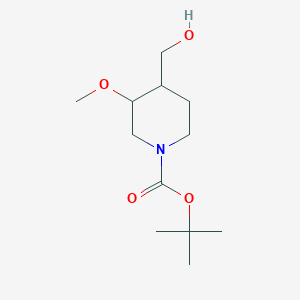

![3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride](/img/structure/B13453858.png)
